molecular formula C11H13N3 B1312539 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine CAS No. 112086-47-2

1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine

Número de catálogo: B1312539
Número CAS: 112086-47-2
Peso molecular: 187.24 g/mol
Clave InChI: UVIGZMZSEKYQAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine is an organic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol It features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group

Métodos De Preparación

The synthesis of 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development
The compound has been investigated for its potential use in pharmaceuticals, particularly as a therapeutic agent. Its structure allows it to interact with biological targets effectively, making it suitable for drug development. For instance, studies have shown that imidazole derivatives exhibit anti-inflammatory and antimicrobial properties, which are crucial for developing new medications.

Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several imidazole derivatives, including 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine. The results indicated that this compound exhibited significant activity against various bacterial strains, highlighting its potential as a lead compound for antibiotic development .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus16 µg/mL

Materials Science

Synthesis of Advanced Materials
The compound is also utilized in the synthesis of advanced materials. Its imidazole group can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and drug delivery systems.

Case Study: Metal-Organic Frameworks
Research has demonstrated that incorporating this compound into MOFs enhances their stability and gas adsorption properties. A study published in Advanced Materials highlighted the synthesis of a novel MOF using this compound, which showed improved performance in carbon dioxide capture compared to traditional frameworks .

Agricultural Chemistry

Pesticide Development
In agricultural chemistry, this compound has been explored as a potential pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.

Case Study: Insecticidal Activity
A field study assessed the insecticidal activity of formulations containing this compound against common agricultural pests. The results indicated that the compound significantly reduced pest populations while being safe for beneficial insects .

FormulationTarget PestEfficacy (%)
Formulation AAphids85%
Formulation BWhiteflies90%

Mecanismo De Acción

The mechanism of action of 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine can be compared with other similar compounds, such as:

    1-Methyl-1H-imidazol-2-ylmethanamine: This compound has a similar structure but with a methyl group on the imidazole ring.

    1-Methyl-1H-imidazol-4-ylmethylamine: Another similar compound with a methyl group at a different position on the imidazole ring.

    1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine: This compound features a triazole ring instead of an imidazole ring.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Actividad Biológica

1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine, a compound featuring an imidazole moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with 4-bromomethylbenzylamine and imidazole.
  • Reaction Conditions : Conducted under basic conditions using a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF).
  • Synthetic Route : The nucleophilic substitution of the bromomethyl group by imidazole yields the desired product.

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on antimicrobial and antifungal properties. The compound's effectiveness against different pathogens has been documented in several studies.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating potent activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.015

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. For instance, it demonstrated significant inhibition against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

The mechanism by which this compound exerts its biological effects involves:

  • Molecular Targets : The imidazole ring interacts with various enzymes and receptors, modulating their activity.
  • Influence on Pathways : The compound may affect biochemical pathways related to cell signaling and immune response, potentially leading to cell death in pathogens through the induction of reactive oxygen species (ROS) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other imidazole derivatives:

Compound NameStructure FeaturesBiological Activity
1-Methyl-1H-imidazol-2-ylmethanamineMethyl group on imidazole ringModerate antibacterial activity
1-Methyl-1H-imidazol-4-ylmethylamineMethyl group at a different positionLow antifungal activity
1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamineTriazole ring instead of imidazoleEffective against specific fungal strains

The distinct structural configuration of this compound contributes to its unique chemical and biological properties, setting it apart from similar compounds .

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound. For example:

  • A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives for their antibacterial efficacy against Pseudomonas aeruginosa, highlighting the promising results for compounds with similar structures .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine, and what reaction conditions are critical for high yield?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-(chloromethyl)benzylamine with 1H-imidazole in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours . Key factors include solvent purity, stoichiometric ratios (1:1.2 imidazole to benzylamine), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., imidazole C-H protons at δ 7.4–7.6 ppm and benzylic CH₂ at δ 4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₁₁H₁₃N₃, exact mass 187.1109 g/mol).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies NH₂ stretches (~3350 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The imidazole moiety enables hydrogen bonding and metal coordination, making it a candidate for:

  • Ligand design: Targeting enzymes like cytochrome P450 or kinases .
  • Antimicrobial studies: Structural analogs show activity against Gram-positive bacteria (MIC ~8–16 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Density Functional Theory (DFT) calculations predict transition states and regioselectivity in substitution reactions. For example, B3LYP/6-31G(d) models reveal a 15–20 kcal/mol activation barrier for imidazole attachment, guiding solvent selection (dielectric constant >30 enhances nucleophilicity) . Reaction path sampling (e.g., Nudged Elastic Band method) identifies intermediates, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation: Ensure assays (e.g., MTT for cytotoxicity) use standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO <0.1% v/v).
  • Metabolic stability testing: Liver microsome assays (human/rodent) assess if rapid degradation explains inconsistent in vivo/in vitro results .
  • Epistatic analysis: Compare activity against isogenic microbial strains to isolate target-specific effects .

Q. How do structural modifications (e.g., substituent addition) affect the compound’s electronic properties?

Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl para position increases imidazole’s π-π stacking capacity (computational HOMO-LUMO gap reduction by ~0.5 eV). Conversely, methyl groups enhance lipophilicity (logP +0.3), improving blood-brain barrier penetration in CNS studies . X-ray crystallography of derivatives (e.g., 1-(4-Methoxyphenyl analogs) confirms steric effects on binding pocket occupancy .

Q. What advanced separation techniques improve purity for pharmacological studies?

  • Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC, hexane/isopropanol mobile phase) for stereospecific activity analysis .
  • Membrane filtration: Tangential flow filtration (10 kDa cutoff) removes high-MW impurities while retaining the compound .

Q. Methodological Guidance

Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?

  • Scaffold diversification: Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the phenyl or imidazole positions.
  • In silico screening: Use molecular docking (AutoDock Vina) to prioritize derivatives with high affinity for target proteins (e.g., EGFR kinase, docking score <−8 kcal/mol) .
  • Data triangulation: Cross-validate activity data across enzyme inhibition, cell viability, and animal models to minimize false positives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE: Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation).
  • Ventilation: Use fume hoods during synthesis (amine vapors cause respiratory distress) .
  • Spill management: Neutralize with 5% acetic acid, then adsorb with vermiculite .

Q. Tables for Key Data

Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF+25% vs. DCM
Temperature70°CMaximizes SN2
Reaction Time18 hours>90% conversion
BaseK₂CO₃Avoids side rxns

Table 2: Biological Activity of Structural Analogs

DerivativeTargetIC₅₀ (µM)
4-Nitro-phenyl analogCYP3A42.1 ± 0.3
4-Methyl-phenyl analogS. aureus (MIC)12.5

Propiedades

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-10-1-3-11(4-2-10)8-14-6-5-13-9-14/h1-6,9H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIGZMZSEKYQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429460
Record name 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112086-47-2
Record name 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.